molecular formula C14H12ClN3O B1455749 1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine CAS No. 1274906-97-6

1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1455749
CAS No.: 1274906-97-6
M. Wt: 273.72 g/mol
InChI Key: ZBXDQTCDFNMVSD-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound that features a pyrazole core substituted with a 3-chlorophenylmethyl group and a furan-2-yl group

Biochemical Analysis

Biochemical Properties

1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit certain signaling pathways, leading to changes in cell behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy or altered effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals or post-translational modifications may direct it to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and subsequent effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the 3-chlorophenylmethyl and furan-2-yl groups through substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazoles.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of both the 3-chlorophenylmethyl and furan-2-yl groups provides a distinct set of chemical and physical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-5-(furan-2-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-11-4-1-3-10(7-11)9-18-14(16)8-12(17-18)13-5-2-6-19-13/h1-8H,9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXDQTCDFNMVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=CC(=N2)C3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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